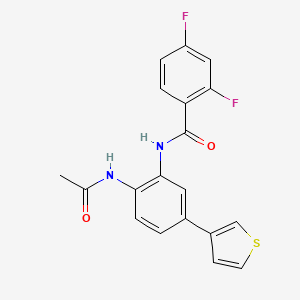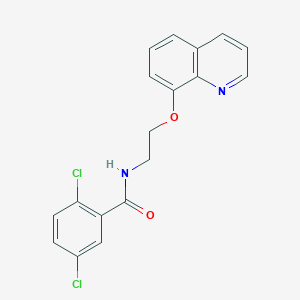![molecular formula C16H12N2O2 B2519899 N-(异噁唑-4-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 1396864-42-8](/img/structure/B2519899.png)
N-(异噁唑-4-基)-[1,1'-联苯]-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
科学研究应用
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown promise as antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant agents . Additionally, these compounds have been investigated for their potential use in the development of new drugs and therapeutic agents .
生化分析
Biochemical Properties
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a small-molecule inhibitor targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint . This compound interacts with the PD-L1 protein, inhibiting its interaction with PD-1, which is a key regulator of T cell activation and immune response . The binding of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide to PD-L1 disrupts the PD-1/PD-L1 interaction, thereby enhancing T cell activity and promoting immune response against cancer cells .
Cellular Effects
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune regulation . By inhibiting the PD-1/PD-L1 interaction, this compound enhances T cell activation and proliferation, leading to increased immune response against tumor cells . Additionally, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide has been reported to modulate gene expression related to immune response and cell survival .
Molecular Mechanism
The molecular mechanism of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding to the PD-L1 protein . This binding inhibits the interaction between PD-1 and PD-L1, which is crucial for the suppression of T cell activity . By blocking this interaction, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide promotes T cell activation and enhances the immune response against cancer cells . The compound’s ability to inhibit PD-1/PD-L1 interaction makes it a promising candidate for cancer immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained immune activation and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune response without significant toxicity . At higher doses, N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide may exhibit toxic effects, including immune-related adverse events . The threshold for these effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate immune response and cellular metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in modulating immune function and cell survival . These interactions are crucial for its therapeutic potential in cancer immunotherapy .
Transport and Distribution
The transport and distribution of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are important factors influencing its therapeutic efficacy . Studies have shown that N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is efficiently transported to immune cells, where it exerts its effects on PD-1/PD-L1 interaction .
Subcellular Localization
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide is localized in specific subcellular compartments, which is essential for its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with PD-L1 and other biomolecules . This subcellular localization is crucial for its ability to modulate immune response and promote T cell activation .
准备方法
The synthesis of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the isoxazole ring . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods often involve the use of metal catalysts such as gold, palladium, or copper to facilitate the cyclization of ynone oximes .
化学反应分析
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can yield 3,5-disubstituted isoxazoles .
作用机制
The mechanism of action of N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, some isoxazole compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can result in increased levels of acetylcholine, which may have therapeutic benefits in conditions such as Alzheimer’s disease .
相似化合物的比较
N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as oxazoles, pyrroles, and furans . While all these compounds contain a five-membered ring with heteroatoms, isoxazoles are unique due to the presence of both oxygen and nitrogen atoms in the ring . This unique structure contributes to their diverse biological activities and makes them valuable in medicinal chemistry . Other similar compounds include 1,2,4-triazoles and 1,3,4-oxadiazoles, which also exhibit a wide range of biological activities .
属性
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-15-10-17-20-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJYTFSJNJSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
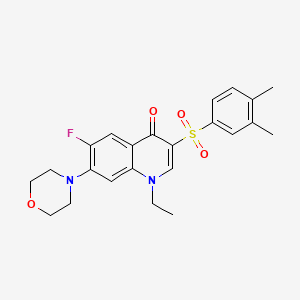
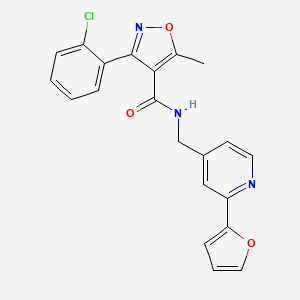
![N-(3-CHLORO-4-METHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2519819.png)
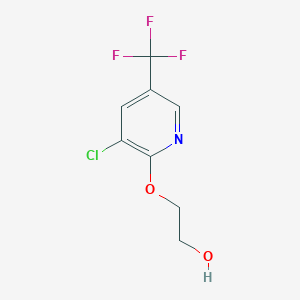
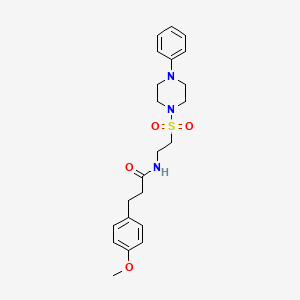
![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)
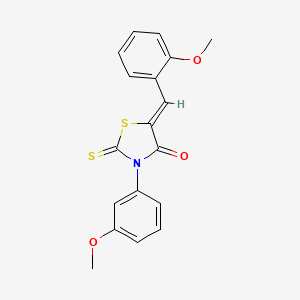
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![2-(3-methylphenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2519827.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)
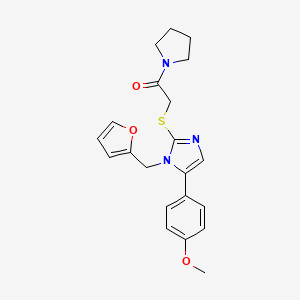
![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)
